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Executive Summary

This document provides a comprehensive overview of the preclinical toxicological profile of
limonene, focusing primarily on data available for d-limonene, the more extensively studied
enantiomer. Limonene is a naturally occurring monoterpene found in high concentrations in
citrus fruit peels and is widely used as a flavoring agent and fragrance.[1][2][3] Preclinical
studies indicate that d-limonene has a low order of acute toxicity.[3] Repeated-dose studies
have identified the kidney in male rats as a target organ, a phenomenon linked to a species-
and sex-specific mechanism involving a2u-globulin that is not considered relevant to humans.
[4][5] A comprehensive battery of genotoxicity tests has shown no evidence of mutagenic or
clastogenic activity.[4][6][7] Carcinogenicity bioassays were negative in mice and female rats;
the renal tumors observed in male rats are considered a consequence of the non-translatable
a2u-globulin nephropathy.[2][8] Evidence of developmental or reproductive toxicity is absent,
except at very high, maternally toxic doses.[4] This guide summarizes the key quantitative data,
details the experimental protocols for pivotal studies, and provides visualizations of metabolic
pathways and experimental workflows to offer a thorough toxicological assessment of limonene
for research and drug development professionals.

Toxicokinetics and Metabolism
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Following oral administration in preclinical models and humans, d-limonene is rapidly and
almost completely absorbed from the gastrointestinal tract.[9][10] It is distributed to various
tissues, with notable concentrations observed in the liver and kidneys.[11][12] The liver is the
primary site of metabolism, where d-limonene undergoes extensive Phase | oxidation reactions
primarily mediated by the cytochrome P450 enzyme system.[10][13][14]

Key metabolic transformations include hydroxylation of the endocyclic and exocyclic double
bonds and oxidation of the methyl group.[14] This results in the formation of several major
metabolites, including perillic acid, dihydroperillic acid, limonene-8,9-diol, and limonene-1,2-
diol.[11][15] These metabolites can undergo further Phase Il conjugation reactions. Significant
species differences in the primary metabolites have been noted; for instance, the major
metabolite is perillic acid-8,9-diol in rats, while it is 8-hydroxy-p-menth-1-en-9-yl-beta-D-
glucopyranosiduronic acid in humans.[16] Elimination of limonene and its metabolites occurs
predominantly via the urine, with 75-95% of an administered dose excreted renally within a few
days in most species studied.[11][16]

Click to download full resolution via product page

Caption: Simplified metabolic pathway of d-limonene.

Non-Clinical Toxicity Studies
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Acute Toxicity

d-Limonene exhibits low acute toxicity following oral, intraperitoneal, and subcutaneous
administration in rodents.[11][17] The reported median lethal dose (LD50) values are
summarized in the table below. Signs of toxicity at high doses are generally non-specific and
may include decreased activity and rough hair coats.[6]

Species Sex Rout-e ?f . LD50 (g/kg bw) Reference
Administration
Rat Male Oral 4.4 [11][217]
Rat Female Oral 5.1 [11][217]
Rat Male Intraperitoneal 3.6 [11][17]
Rat Female Intraperitoneal 4.5 [11][27]
Rat M/F Subcutaneous >20 [11][17]
Mouse Male Oral 5.6 [11][217]
Mouse Female Oral 6.6 [11][17]
Mouse M/F Intraperitoneal 1.3 [11][17]
Mouse M/F Subcutaneous >42 [11][217]

Table 1: Acute Toxicity (LD50) of d-Limonene in Rodents.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic
Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure used to assess the acute toxicity of a
substance after oral administration.[18] The principle is to use a minimal number of animals to
obtain sufficient information to classify the substance.[19]

o Animal Selection: Healthy, young adult animals of a single sex (typically female, as they are
often slightly more sensitive) are used.[18]
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Dosing: The test substance is administered orally in a stepwise procedure, with each step
using three animals.[18] The starting dose is selected from a series of fixed dose levels (e.g.,
5, 50, 300, 2000 mg/kg) based on existing information.

Observation: The absence or presence of compound-related mortality in the first step
determines the next step. If mortality is observed, the dose for the next step is lowered. If no
mortality occurs, the dose is increased.[18]

Endpoints: Animals are observed for at least 14 days.[20] Key observations include mortality,
time to death, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
Body weight is recorded weekly.

Classification: The substance is classified into a toxicity class based on the observed
mortality at specific dose levels, which correlate with the Globally Harmonized System
(GHS).[21]
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Caption: General workflow for the OECD 423 Acute Toxic Class Method.

Repeated-Dose Toxicity

Subchronic and chronic toxicity studies have been conducted in rats and mice. The primary
finding across these studies is a male rat-specific nephropathy.
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) ) Doses -
Species Duration Key Findings Reference
(mglkgl/day)

Compound-
related increased
severity of
nephropathy
hyaline droplets,
150, 300, 600, (hy P
Rat (M) 13-week granular casts, [61[7]
1200, 2400 o
epithelial
regeneration).
Reduced body
weight gain at

>1200 mg/kg.

No chemical-
related
150, 300, 600, histopathologic
Rat (F) 13-week _ [617]
1200, 2400 lesions. Reduced
body weight gain
at 2400 mg/kg.

Dose-related
increase in
tubular cell
hyperplasia,
increased
severity of

Rat (M) 2-year 75, 150 chronic _ [11]
progressive
nephropathy, and
increased
incidence of
renal tubular
adenomas/carcin

omas.

Rat (F) 2-year 300, 600 No evidence of [11]

toxicity or
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carcinogenicity.

Mouse (M/F)

13-week 125 - 2000

No chemical-
related
histopathologic
. [6][7]
lesions. Reduced
body weight gain

at higher doses.

Mouse (M/F)

250, 500 (M)

2-year
500, 1000 (F)

No evidence of
. . [11]
carcinogenicity.

Rat (M/F)

45-day 25, 75

Evidence of
hepatic lesions
(hydropic
degeneration,

: [10]
steatosis,
necrosis) and
inflammatory cell

influx.

Table 2: Summary of Repeated-Dose Toxicity Studies with d-Limonene.

Male Rat-Specific a2u-Globulin Nephropathy

The kidney tumors and nephropathy observed exclusively in male rats are a well-understood

phenomenon not relevant to human risk assessment.[3][5] The mechanism involves the binding

of d-limonene-1,2-oxide, a metabolite of d-limonene, to a2u-globulin, a low-molecular-weight

protein produced in large quantities in the liver of male rats but not in female rats, mice, or

humans.[4][5] This complex is resistant to lysosomal degradation in the kidney's proximal

tubule cells, leading to its accumulation as hyaline droplets.[5][6] This accumulation causes

cytotoxicity, single-cell necrosis, and a subsequent sustained increase in regenerative cell

proliferation, which acts as a tumor promoter, eventually leading to the formation of renal

tubular tumors.[5]
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Caption: Mechanism of a2u-globulin-mediated nephrotoxicity in male rats.

Genotoxicity

d-Limonene has been evaluated in a standard battery of in vitro and in vivo genotoxicity
assays. The results have been consistently negative, indicating a lack of mutagenic or
clastogenic potential.[4][5]
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Metabolic
Assay Type Test System L. Result Reference
Activation

S. typhimurium With and Without

Gene Mutation Negative [6][7]
(Ames Test) S9
Mouse
) With and Without )
Gene Mutation Lymphoma so Negative [6][7]
L5178Y/TK+/-
Chinese Hamster
Chromosomal With and Without )
] Ovary (CHO) Negative [6][7]
Aberration S9
Cells
) ] Chinese Hamster ] ]
Sister Chromatid With and Without )
Ovary (CHO) Negative [61[7]
Exchange Cell S9
ells

Table 3: Summary of d-Limonene Genotoxicity Studies.

Experimental Protocol: Bacterial Reverse Mutation
Assay (Ames Test)

The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of
a chemical compound.[22] It utilizes several strains of Salmonella typhimurium and/or
Escherichia coli that have pre-existing mutations rendering them unable to synthesize an
essential amino acid (e.g., histidine).[22][23]

o Strains and Activation: Multiple bacterial strains (e.g., TA98, TA100) are used to detect
different types of mutations. The test is conducted both with and without an exogenous
metabolic activation system (S9 fraction), which is a rat liver homogenate that simulates
mammalian metabolism.[23]

o Exposure (Plate Incorporation Method): The test compound, the bacterial culture, and (if
required) the S9 mix are combined in molten top agar.[24]

o Plating: This mixture is poured onto a minimal glucose agar plate, which lacks the essential
amino acid.[25]
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e Incubation: The plates are incubated at 37°C for 48-72 hours.

e Scoring: Only bacteria that have undergone a reverse mutation (reversion) that restores their
ability to synthesize the amino acid will grow and form visible colonies.[22] A positive result is
indicated by a dose-dependent increase in the number of revertant colonies compared to the
negative control.

eeeeeee

onto Minimal Count Revertant Compareto U ———
se Agar Plate (37 C 48 72h) Colonies (his+) Negative Control
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Caption: Workflow of the Ames Test (Plate Incorporation Method).

Experimental Protocol: In Vivo Mammalian Erythrocyte
Micronucleus Test (OECD 474)

This in vivo assay is used to detect damage to chromosomes or the mitotic apparatus in
mammalian cells.[26] It identifies substances (clastogens or aneugens) that cause the
formation of micronuclei in developing erythrocytes.[27]

e Animal Dosing: The test substance is typically administered to rodents (e.g., mice) via an
appropriate route (e.g., oral gavage, intraperitoneal injection).[26] Usually, three dose levels
plus negative and positive controls are used, with at least 5 animals per sex per group.[26]
[27] Treatment can be a single dose or two doses 24 hours apart.

o Tissue Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours),
bone marrow is extracted from the femur or tibia.[26] Peripheral blood can also be used,

© 2025 BenchChem. All rights reserved. 10/ 14 Tech Support


https://microbiologyinfo.com/ames-test/
https://www.benchchem.com/product/b1674923?utm_src=pdf-body-img
https://www.nucro-technics.com/services/genetic-toxicology/invivo-mammalianmicronucleus/
https://www.oecd.org/en/publications/test-no-474-mammalian-erythrocyte-micronucleus-test_9789264264762-en.html
https://www.nucro-technics.com/services/genetic-toxicology/invivo-mammalianmicronucleus/
https://www.nucro-technics.com/services/genetic-toxicology/invivo-mammalianmicronucleus/
https://www.oecd.org/en/publications/test-no-474-mammalian-erythrocyte-micronucleus-test_9789264264762-en.html
https://www.nucro-technics.com/services/genetic-toxicology/invivo-mammalianmicronucleus/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

especially in mice.[28]

o Slide Preparation: Bone marrow cells are flushed, and a cell suspension is created. Smears
are made on microscope slides, air-dried, and fixed.

o Staining: Slides are stained with a dye (e.g., Giemsa, acridine orange) that allows for the
differentiation of polychromatic erythrocytes (PCEs, immature) and normochromatic
erythrocytes (NCEs, mature) and the visualization of micronuclei.

e Microscopic Analysis: A statistically appropriate number of PCEs (typically 2000 per animal)
are scored for the presence of micronuclei.[28] The ratio of PCEs to NCEs is also
determined to assess bone marrow toxicity.

« Interpretation: A positive result is a statistically significant, dose-dependent increase in the
frequency of micronucleated PCEs in treated animals compared to the concurrent negative
control.[28]

Carcinogenicity

Two-year oral gavage carcinogenicity studies were conducted by the U.S. National Toxicology
Program.[7] As detailed in Table 2, there was no evidence of carcinogenic activity of d-limonene
in male or female B6C3F1 mice or in female F344/N rats.[11] The clear evidence of
carcinogenic activity in male F344/N rats was limited to an increased incidence of renal tubular
tumors.[8][11] As discussed previously, this finding is a direct result of the male rat-specific
a2u-globulin nephropathy and is not considered indicative of a carcinogenic hazard to humans.

[2][5][8]

Reproductive and Developmental Toxicity

The available data indicate a lack of reproductive or developmental toxicity. Studies have
shown no evidence of teratogenic or embryotoxic effects.[17] Developmental toxicity has only
been suggested at very high dose levels (e.g., >500 mg/kg/day) that also produce significant
maternal toxicity.[4]

Conclusion

The preclinical toxicological profile of limonene is well-characterized and demonstrates a low
overall level of toxicity. It is not genotoxic or mutagenic. The critical toxicological finding from
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repeated-dose and carcinogenicity studies is a nephropathy observed exclusively in male rats.
A substantial body of evidence has demonstrated that this effect is mediated by an
accumulation of a2u-globulin, a protein unique to male rats, and therefore, the associated renal
tumors are not relevant for human risk assessment. Apart from this species-specific effect,
limonene shows minimal toxicity in preclinical models, supporting its long history of safe use as
a food additive and fragrance ingredient.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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